N-(hexadecanoyl)-1-deoxysphing-4-enine

Catalog No.
S975901
CAS No.
1246298-56-5
M.F
C34H67NO2
M. Wt
521.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(hexadecanoyl)-1-deoxysphing-4-enine

CAS Number

1246298-56-5

Product Name

N-(hexadecanoyl)-1-deoxysphing-4-enine

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide

Molecular Formula

C34H67NO2

Molecular Weight

521.9 g/mol

InChI

InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1

InChI Key

OMAZTBDOTJASLA-RLLISAASSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O

Antiallergic Activity

Drug Delivery

Quorum Sensing

Protein Expression Enhancement

N-decanoyl DES is a molecule lacking a hydroxyl group (deoxy) at the first carbon position (1-deoxysphing) of a sphingoid base backbone. The backbone is further modified by attachment of a hexadecanoyl (palmitoyl) group with a 16-carbon chain via an amide bond at the nitrogen atom (N-) and a double bond (enine) between the fourth and fifth carbon atoms (4-enine).


Molecular Structure Analysis

The key features of N-decanoyl DES include:

  • A sphingoid base backbone with a 16-carbon chain (hexadecanoyl or palmitoyl group) attached via an amide bond [].
  • Absence of a hydroxyl group at the first carbon (1-deoxy) [].
  • A double bond (enine) between the fourth and fifth carbon atoms [].

The lack of a hydroxyl group compared to other sphingoids might alter the molecule's polarity and hydrogen bonding potential, potentially affecting its interactions with other molecules within a cell [].


Chemical Reactions Analysis

  • Synthesis: Acylation of a deoxysphinganine backbone with palmitoyl CoA could be a possible synthesis pathway, similar to sphingomyelin biosynthesis.

Deoxysphinganine + Palmitoyl CoA → N-decanoyl DES + CoA-SH (Equation 1)

  • Degradation: Enzymes like ceramidases might cleave the amide bond between the palmitoyl group and the sphingoid backbone, generating deoxysphinganine and a fatty acid.

XLogP3

13.9

Wikipedia

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide

Use Classification

Lipids -> Sphingolipids [SP] -> Other Sphingolipids [SP00]

Dates

Modify: 2023-08-16

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